5-Oxaspiro[3.5]nonan-9-ol

Aqueous Solubility Oxa-Spirocycle Physicochemical Property

5-Oxaspiro[3.5]nonan-9-ol (CAS 2306262-49-5) is a saturated, bicyclic oxa-spirocycle featuring a hydroxyl group at the 9-position, with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. It belongs to the broader class of oxa-spirocycles, which are recognized for their ability to enhance aqueous solubility—by up to 40-fold—and reduce lipophilicity compared to their purely carbocyclic spirocyclic counterparts.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B14898398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaspiro[3.5]nonan-9-ol
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CC(C2(CCC2)OC1)O
InChIInChI=1S/C8H14O2/c9-7-3-1-6-10-8(7)4-2-5-8/h7,9H,1-6H2
InChIKeyWOPHJCLVVXBPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxaspiro[3.5]nonan-9-ol: A Compact Oxa-Spirocyclic Alcohol for Solubility-Driven Drug Discovery


5-Oxaspiro[3.5]nonan-9-ol (CAS 2306262-49-5) is a saturated, bicyclic oxa-spirocycle featuring a hydroxyl group at the 9-position, with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . It belongs to the broader class of oxa-spirocycles, which are recognized for their ability to enhance aqueous solubility—by up to 40-fold—and reduce lipophilicity compared to their purely carbocyclic spirocyclic counterparts [1]. These properties make the compound a versatile scaffold for fragment-based drug discovery and the synthesis of more complex, solubility-challenged molecules.

Why Spirocyclic Analogs Cannot Replace 5-Oxaspiro[3.5]nonan-9-ol in Solubility-Critical Programs


Generic substitution among spirocyclic building blocks is risky because small structural variations—such as the position of the endocyclic oxygen atom or the absence of the spiro-junction—dramatically alter physicochemical properties. For instance, replacing the oxetane oxygen with a methylene group in gem-dimethyl analogs can reduce aqueous solubility by a factor of 4 to over 4000, while also increasing metabolic degradation [1]. Similarly, non-oxygenated spiro[3.5]nonane scaffolds lack the hydrogen-bond-accepting oxetane oxygen, which has been shown to improve solubility and serve as a morpholine bioisostere in medicinal chemistry [2]. Consequently, selecting the precise oxa-spirocyclic regioisomer, such as 5-oxaspiro[3.5]nonan-9-ol, is essential to preserve the desired solubility and metabolic stability profile in a lead series.

5-Oxaspiro[3.5]nonan-9-ol: Head-to-Head Physicochemical and Biological Differentiation Data


Aqueous Solubility Advantage of the Oxa-Spirocyclic Scaffold Over Carbocyclic Analogs

Incorporation of an oxygen atom into the spirocyclic framework of 5-oxaspiro[3.5]nonan-9-ol dramatically increases water solubility compared to non-oxygenated spiro[3.5]nonane analogs. In a systematic study of over 150 oxa-spirocyclic compounds, the presence of the endocyclic oxygen was associated with an increase in aqueous solubility by a factor of up to 40-fold relative to the corresponding all-carbon spirocyclic counterparts [1]. This effect is attributed to the enhanced hydrogen-bond-accepting capacity and reduced lipophilicity conferred by the oxetane-like ring oxygen.

Aqueous Solubility Oxa-Spirocycle Physicochemical Property

Lipophilicity Reduction Compared to Morpholine and Piperidine Bioisosteres

The spirocyclic oxetane core of 5-oxaspiro[3.5]nonan-9-ol serves as a topological and physicochemical analogue of morpholine, a ubiquitous fragment in medicinal chemistry. In a comparative study of spirooxetane amines, the oxetane oxygen was found to lower lipophilicity and enhance aqueous solubility relative to morpholine, with the spirooxetane effectively supplanting morpholine in its solubilizing ability [1]. Furthermore, replacing a gem-dimethyl group with an oxetane ring—a structural feature embedded in this compound—can reduce calculated logP values while increasing solubility by a factor of 4 to >4000 [2].

Lipophilicity LogP Morpholine Bioisostere

Metabolic Stability Enhancement Over Carbonyl-Containing Analogs

The oxetane ring in 5-oxaspiro[3.5]nonan-9-ol can function as a metabolically stable surrogate for a carbonyl group. In a systematic evaluation, spirooxetane analogues of piperidones, pyrrolidones, and azetidinones demonstrated resistance to the enzymatic reduction and epimerization that commonly liabilities carbonyl-containing counterparts [1]. Additionally, the substitution of a gem-dimethyl group with an oxetane was shown to reduce the rate of metabolic degradation in most cases, offering a tangible stability advantage [2].

Metabolic Stability Carbonyl Bioisostere Microsomal Clearance

Spirocyclic Conformational Rigidity and Three-Dimensionality Versus Planar Heterocycles

The spiro[3.5]nonane core of the target compound introduces a well-defined three-dimensional arrangement that distinguishes it from planar, monocyclic heterocycles. Spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, have been shown to offer more extensive interactions with target proteins and more favorable physicochemical properties compared to their non-spirocyclic counterparts [1]. The specific placement of the oxygen atom at position 5 and the hydroxyl group at position 9 on the spiro[3.5]nonane framework creates a unique hydrogen-bond donor/acceptor geometry that cannot be replicated by simple oxetane monocycles or other spirocyclic regioisomers.

Conformational Rigidity Three-Dimensionality Spiro Scaffold

5-Oxaspiro[3.5]nonan-9-ol: Recommended Application Scenarios Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring Enhanced Solubility

When screening fragment libraries, aqueous solubility is a critical determinant of data quality. The 40-fold solubility advantage of oxa-spirocycles over their all-carbon analogs [1] makes 5-oxaspiro[3.5]nonan-9-ol an excellent choice for fragment-based drug discovery (FBDD). Its compact size (MW 142.20) and balanced hydrogen-bond donor/acceptor profile meet the Rule of Three criteria, while the oxetane oxygen improves solubility without adding excessive lipophilicity . This compound is particularly suited for programs targeting challenging protein classes where maintaining high fragment solubility is crucial for accurate biophysical screening.

Morpholine Bioisostere Replacement in CNS Drug Discovery

In optimization campaigns where morpholine contributes to undesirable metabolic pathways or suboptimal CNS penetration, 5-oxaspiro[3.5]nonan-9-ol can serve as a direct bioisosteric replacement. The spirocyclic oxetane core has been demonstrated to mimic the hydrogen-bond-accepting properties of morpholine while offering lower lipophilicity and enhanced solubility [1]. Additionally, the metabolic stability of the oxetane ring over carbonyl-containing isosteres makes this scaffold a superior choice for CNS-penetrant candidates where metabolic liability is a known hurdle.

Scaffold Hopping to Circumvent Intellectual Property Constraints

The unique three-dimensional arrangement of 5-oxaspiro[3.5]nonan-9-ol—with its oxygen atom positioned at the spiro-junction and hydroxyl group at the 9-position—offers a structurally distinct alternative to commonly used morpholine or piperidine scaffolds [1]. This scaffold-hopping approach can generate novel intellectual property while preserving the desired hydrogen-bonding interactions with the target protein. The commercial availability of the compound from multiple vendors, including Leyan , ensures a reliable supply for both exploratory research and scale-up activities.

Physicochemical Property Optimization of PROTAC Linkers

In proteolysis-targeting chimera (PROTAC) design, linker solubility and metabolic stability are often bottlenecks. The oxa-spirocyclic framework of 5-oxaspiro[3.5]nonan-9-ol introduces conformational rigidity and improved aqueous solubility compared to flexible alkyl linkers or all-carbon spirocyclic alternatives [1]. The hydroxyl handle at the 9-position provides a convenient attachment point for conjugation, while the oxetane oxygen contributes polarity that can mitigate the overall lipophilicity of the PROTAC molecule, potentially improving oral absorption and reducing non-specific binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxaspiro[3.5]nonan-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.